2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
11-methyl-2-[4-(2-methylprop-2-enyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5/c1-17(2)16-27-12-14-28(15-13-27)24-20-10-7-11-21(20)25-23-22(18(3)26-29(23)24)19-8-5-4-6-9-19/h4-6,8-9H,1,7,10-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGFDLMRKIJCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can alter their activity, leading to changes in cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, thereby affecting gene expression patterns. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity and, consequently, cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage threshold is crucial for its safe application in research and potential therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites, thereby influencing cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .
Biological Activity
The compound 2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[1,5-a]pyrimidine core , which is linked to a piperazine moiety and a phenyl group .
- The presence of a 2-methylallyl substituent enhances its pharmacological profile.
This structural diversity contributes to its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The specific compound has shown activity against several cancer cell lines:
- Human breast adenocarcinoma (MCF-7)
- Colon cancer (HTC-116)
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms such as:
- Activation of caspases
- Disruption of mitochondrial membrane potential
For instance, one study found that similar pyrazolo compounds induced apoptosis in DLD-1 and HT-29 colorectal cancer cells through caspase activation pathways .
Antimicrobial Activity
The compound's structure allows for potential antimicrobial activity. Similar compounds within the pyrazolo family have shown effectiveness against various bacterial strains. For example:
- Compounds with piperazine moieties have been reported to exhibit activity against Bacillus subtilis and Staphylococcus aureus with minimum inhibitory concentrations (MIC) around 500 µg/mL .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with protein kinases involved in cancer progression.
- Cell Signaling Modulation : Alteration of signaling pathways related to apoptosis and cell proliferation.
Molecular docking studies suggest that the compound binds effectively to target proteins due to the presence of electronegative atoms facilitating hydrogen bonding .
Case Studies and Experimental Findings
Several studies have explored the biological activity of structurally related compounds. Below is a summary table highlighting key findings:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 3-Methyl-7-(4-(dimethylamino)piperazin-1-yl)-6-phenylpyrazolo[1,5-a]pyrimidine | Structure | Anticancer | |
| 2-Ethyl-6-(4-(morpholinomethyl))pyrazolo[1,5-a]pyrimidine | Structure | Anti-inflammatory | |
| 5-Propanoyl-7-(4-(benzyl)piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine | Structure | Antidepressant |
These findings indicate that modifications in the piperazine or phenyl groups can significantly influence the biological activity of pyrazolo derivatives.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- N-(2-Methoxyethyl)-8-Amine Derivative : Substituting the entire piperazine ring with a methoxyethylamine chain (as in ) eliminates the basicity of the piperazine nitrogen, likely reducing solubility in acidic environments .
Core Scaffold Modifications
- Pyrazolo[1,5-a]pyrimidinones (e.g., MK15, MK59): These lack the cyclopenta ring, resulting in a planar structure. The absence of the fused cyclopentane may decrease metabolic stability due to reduced steric protection .
- Thieno[2,3-d]pyrimidine Derivatives: Replacement of the cyclopenta ring with a thiophene-containing system (e.g., 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine) introduces sulfur-mediated electronic effects, which could alter binding affinity in enzyme-active sites .
Functional Group Additions
- Trifluoromethyl-Substituted Analogs (e.g., Compound 4n) : The addition of a trifluoromethyl group (as in ) enhances electronegativity and may improve blood-brain barrier penetration compared to the parent compound’s phenyl group .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (0.65–0.75) to benzylpiperazine analogs but lower similarity (0.45–0.55) to thienopyrimidines due to core scaffold differences. The 2-methylallyl group contributes unique structural fingerprints, distinguishing it from carboxamide or trifluoromethyl-bearing derivatives .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | 5-aminopyrazole + β-diketone, HCl/EtOH, reflux | 55–70 | |
| Piperazine substitution | 4-(2-methylallyl)piperazine, K₂CO₃, DMF, 80°C | 40–60 |
Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR: Assign signals for the cyclopentane (δ 2.5–3.0 ppm), pyrimidine (δ 8.0–8.5 ppm), and piperazine (δ 2.6–3.2 ppm) protons. Use DEPT-135 to distinguish CH₂/CH₃ groups in the 2-methylallyl substituent .
- HRMS: Confirm molecular formula (e.g., C₂₄H₂₈N₆) with <2 ppm error .
- IR: Validate carbonyl absence (no ~1700 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹) .
Advanced: How can regioselectivity challenges during piperazine substitution be resolved?
Answer:
Regioselectivity at the 8-position is influenced by:
- Steric effects: Use bulky bases (e.g., DBU) to direct substitution to less hindered sites .
- Solvent polarity: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Catalysis: Transition-metal catalysts (e.g., CuI) improve coupling efficiency with halogenated intermediates .
Advanced: What computational methods are used to predict biological target interactions?
Answer:
- Molecular docking: Screen against kinase domains (e.g., CDK2 or Aurora kinases) using AutoDock Vina. The 2-methylallyl-piperazine group may occupy hydrophobic pockets .
- MD simulations: Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS). Monitor RMSD values for the cyclopentane ring’s conformational flexibility .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Advanced: How does the 2-methylallyl group on piperazine impact pharmacokinetics?
Answer:
- Lipophilicity: The allyl group increases logP vs. benzyl analogs, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability: The methylallyl moiety resists CYP3A4 oxidation better than unsubstituted allyl groups (tested in liver microsomes) .
- Table 2: Comparative Properties of Piperazine Substituents
| Substituent | logP | Metabolic Half-life (h) |
|---|---|---|
| 2-Methylallyl | 2.1 | 3.8 |
| Benzyl | 2.5 | 2.2 |
| Reference: |
Advanced: How to address contradictions in biological activity data across structural analogs?
Answer:
- Control experiments: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural validation: Re-examine X-ray crystallography (if available) to confirm binding modes .
- Statistical analysis: Use ANOVA to assess significance of substituent effects (e.g., 2-methyl vs. 4-methyl on phenyl) .
Basic: What are the key stability concerns during storage and handling?
Answer:
- Light sensitivity: Store in amber vials at –20°C; the cyclopentane ring may undergo photodegradation .
- Hydrolysis: Monitor for ring-opening in aqueous buffers (pH > 8) via LC-MS .
- Oxidation: Add antioxidants (e.g., BHT) to solid samples to prevent piperazine degradation .
Advanced: What chromatographic methods optimize purity for in vivo studies?
Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN/H₂O + 0.1% TFA), flow rate 1 mL/min. Retention time ~12–14 min .
- Prep-TLC: Silica gel GF₂₅₄, eluent CH₂Cl₂/MeOH (9:1). Rf ≈ 0.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
